

# Omipalisib PI3K mTOR inhibition potency comparison

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## Compound Focus: Omipalisib

CAS No.: 1086062-66-9

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## Biochemical Potency of Omipalisib

The table below summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) values of **omipalisib** against class I PI3K isoforms and mTOR, demonstrating its potent activity [1].

Target	Omipalisib IC <sub>50</sub> (nM)
PI3K $\alpha$	0.61 $\pm$ 0.22
PI3K $\beta$	1.8 $\pm$ 0.5
PI3K $\gamma$	1.2 $\pm$ 0.2
PI3K $\delta$	0.55 $\pm$ 0.22
mTOR	2.6 $\pm$ 0.4

## Comparison with Other Pan-PI3K/mTOR Inhibitors

This table compares the biochemical potency (IC<sub>50</sub> in nM) of **omipalisib** with other clinically evaluated inhibitors, showing it is one of the most potent compounds in its class [1].

Inhibitor	PI3K $\alpha$	PI3K $\beta$	PI3K $\gamma$	PI3K $\delta$	mTOR
Omipalisib	0.61	1.8	1.2	0.55	2.6
Dactolisib (NVP-BEZ235)	15.8	313	87.5	26.0	2.8
Pictilisib	39.3	217	182	26.0	298
Buparlisib	162	607	1042	582	293
ZSTK474	13.1	50.6	82.7	16.5	102

## Cellular Activity and Anticancer Effects

**Omipalisib** demonstrates potent activity in cellular models, effectively suppressing pathway signaling and cancer cell growth.

- **Pathway Inhibition:** **Omipalisib** inhibits phosphorylation of AKT (pAKT), a key downstream effector of the PI3K pathway. In the HCC1954 breast cancer cell line, it achieved an IC<sub>50</sub> of **2 nM** for pAKT inhibition [2].
- **Anti-proliferative Effects:** The compound induces **cell cycle arrest in the G1 phase** and inhibits proliferation in various cancer cell lines at low nanomolar concentrations [3] [2]. In Acute Myeloid Leukemia (AML) cell lines, it showed potent anti-proliferative effects with IC<sub>50</sub> values of **8.93 nM (THP-1)** and **17.45 nM (OCI-AML3)** [4].
- **Clonogenic Growth:** **Omipalisib** can inhibit clonogenic growth, a feature of cancer stem cells. In cells from neurocutaneous melanocytosis (NCM), it effectively **prevented colony formation** and induced autophagic cell death [5].

## In Vivo Efficacy and Clinical Considerations

- **Tumor Growth Inhibition:** In preclinical animal models, **omipalisib** has shown tumor growth inhibition comparable to or greater than other pan-PI3K inhibitors like pictilisib and dactolisib [1].
- **Target Engagement in Humans:** An experimental medicine study in idiopathic pulmonary fibrosis (IPF) patients confirmed that **omipalisib** engages its target in both the bloodstream and the lungs, demonstrating **exposure-dependent inhibition of pAKT** and a reduction in glucose uptake in fibrotic lung areas [6].

- **Safety Considerations:** Chronic treatment with **omipalisib** in a preclinical dog model was shown to **prolong cardiac repolarization (QT interval)** and have a mild proarrhythmic outcome, indicating a need for cardiac monitoring in clinical development [7].

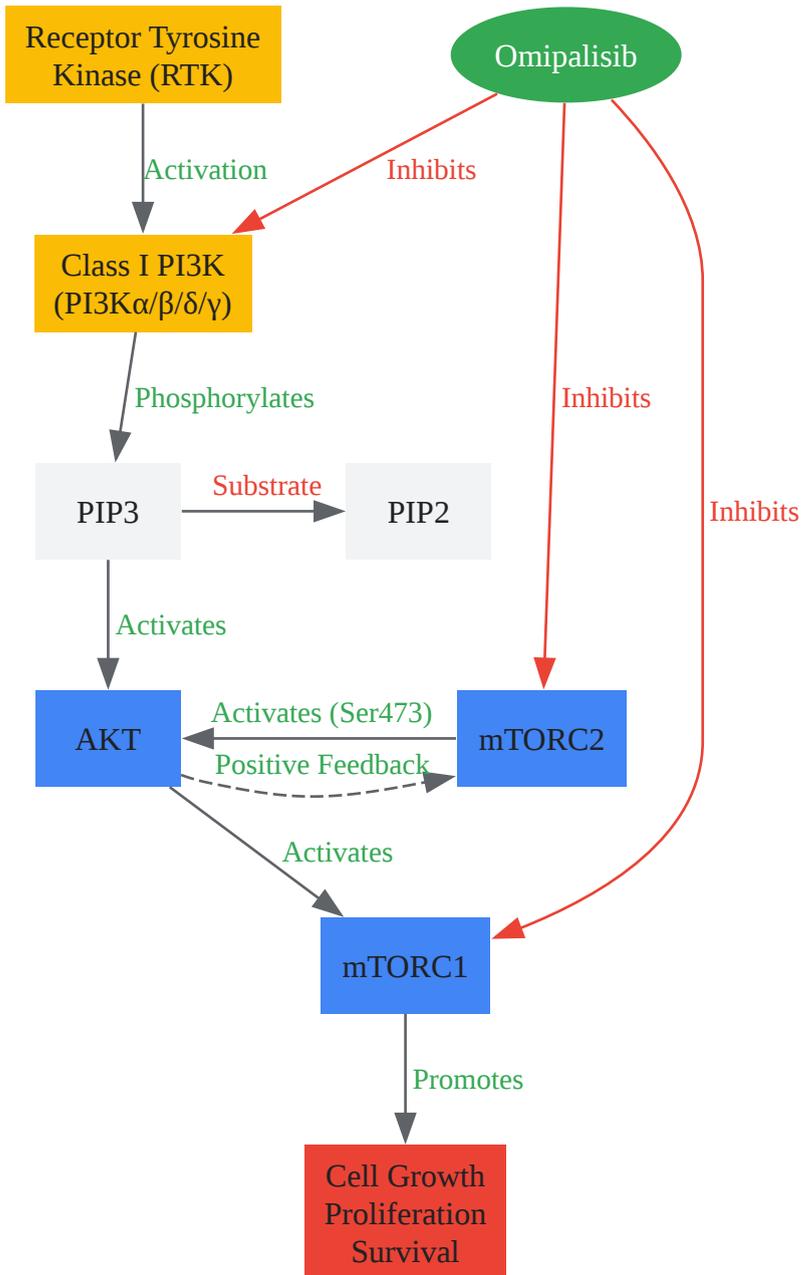
## Key Experimental Protocols

To contextualize the data, here are summaries of common experimental methodologies used to generate the results cited above.

- **Biochemical IC<sub>50</sub> Assay (HTRF)**
  - **Purpose:** To determine the potency of a compound against purified recombinant PI3K enzymes.
  - **Method:** Inhibitors are incubated with specific PI3K isoforms and substrates. The conversion of PIP<sub>2</sub> to PIP<sub>3</sub> is measured using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. The concentration that inhibits 50% of the enzyme's activity (IC<sub>50</sub>) is calculated [1].
- **Cellular pAKT Inhibition Assay**
  - **Purpose:** To assess a compound's ability to block PI3K pathway signaling in living cells.
  - **Method:** Cancer cell lines are treated with a range of inhibitor concentrations. Cells are lysed, and proteins are separated by SDS-PAGE. Phospho-AKT (Ser473) and total AKT levels are detected by western blotting using specific antibodies. Inhibition is quantified by the reduction in the pAKT/AKT ratio [1] [8].
- **Cell Viability/Proliferation Assay (Sulforhodamine B - SRB)**
  - **Purpose:** To measure the anti-proliferative effect of an inhibitor.
  - **Method:** Cells are seeded in multi-well plates and treated with the inhibitor for a specified duration. Cells are then fixed and stained with SRB dye, which binds to cellular proteins. The stained dye is dissolved, and its absorbance is measured, which correlates with cell mass and, thus, cell proliferation [3].
- **In Vivo Pharmacodynamic Study**
  - **Purpose:** To demonstrate target engagement and pathway modulation in a live animal or human.
  - **Method:** Subjects receive the drug, and blood and tissue samples are collected over time. Drug concentrations are measured (pharmacokinetics). Pathway inhibition is assessed by analyzing biomarkers like pAKT or PIP<sub>3</sub>/PIP<sub>2</sub> ratios in platelets, tumor biopsies, or bronchoalveolar lavage cells [6].

## PI3K/AKT/mTOR Signaling Pathway

The diagram below illustrates the core PI3K/AKT/mTOR signaling pathway, which is frequently activated in cancer, and shows the points where **omipalisib** acts.



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## Research Implications

- **High Potency:** **Omipalisib**'s low nM IC<sub>50</sub> against all PI3K isoforms and mTOR makes it a valuable tool for complete pathway suppression in proof-of-concept studies [1].
- **Combination Therapy:** Preclinical data suggests combining **omipalisib** with MAPK pathway inhibitors (e.g., MEK inhibitors) can enhance anti-tumor efficacy, particularly in resistant cancers like pancreatic ductal adenocarcinoma [8].
- **Therapeutic Window:** Researchers should carefully consider the balance between high potency and potential on-target toxicities, such as hyperglycemia and cardiac QT prolongation, when designing studies [7] [9].

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